Cas no 76590-50-6 (4-Cyanophenyl hydrogen carbonate)
4-Cyanophenyl hydrogen carbonate Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyanophenyl hydrogen carbonate
- (4-cyanophenyl) hydrogen carbonate
- SCHEMBL1229041
- 4-cyanophenylglyoxylic acid
- 2-(4-cyanophenyl)-2-oxoacetic acid
- 2-(4-cyanophenyl)-2-oxoaceticacid
- (4-cyano-phenyl)glyoxylic acid
- Benzeneacetic acid, 4-cyano-.alpha.-oxo-
- 76590-50-6
- 4-cyanophenyl-oxo-acetic acid
- (4-Cyanophenyl)(oxo)acetic acid #
- G81274
- MFCD20639650
-
- Inchi: 1S/C9H5NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,(H,12,13)
- InChI Key: WQRGOHNBTIFYNM-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 175.026943022g/mol
- Monoisotopic Mass: 175.026943022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 78.2Ų
4-Cyanophenyl hydrogen carbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115938-1g |
2-(4-Cyanophenyl)-2-oxoacetic acid |
76590-50-6 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845648-100mg |
4-Cyano-α-oxobenzeneacetic acid |
76590-50-6 | 98% | 100mg |
¥940.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845648-1g |
4-Cyano-α-oxobenzeneacetic acid |
76590-50-6 | 98% | 1g |
¥3203.00 | 2024-07-28 | |
| abcr | AB603496-250mg |
2-(4-Cyanophenyl)-2-oxoacetic acid; . |
76590-50-6 | 250mg |
€273.00 | 2025-04-16 | ||
| abcr | AB603496-1g |
2-(4-Cyanophenyl)-2-oxoacetic acid; . |
76590-50-6 | 1g |
€494.40 | 2025-04-16 | ||
| abcr | AB603496-5g |
2-(4-Cyanophenyl)-2-oxoacetic acid; . |
76590-50-6 | 5g |
€1628.90 | 2025-04-16 | ||
| Crysdot LLC | CD12034500-1g |
2-(4-Cyanophenyl)-2-oxoacetic acid |
76590-50-6 | 95+% | 1g |
$429 | 2024-07-24 | |
| Ambeed | A982696-1g |
2-(4-Cyanophenyl)-2-oxoacetic acid |
76590-50-6 | 95% | 1g |
$352.0 | 2025-04-17 |
4-Cyanophenyl hydrogen carbonate Suppliers
4-Cyanophenyl hydrogen carbonate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-Cyanophenyl hydrogen carbonate
4-Cyanophenyl hydrogen carbonate (CAS No. 76590-50-6): A Comprehensive Overview
4-Cyanophenyl hydrogen carbonate, identified by the chemical formula C₆H₅NCO₃H and assigned the CAS number 76590-50-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, featuring a cyano group attached to a phenyl ring with a hydrogen carbonate moiety, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.
The structural integrity of 4-cyanophenyl hydrogen carbonate makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the cyano group (–CN) imparts a certain reactivity that can be exploited in multi-step synthetic pathways, enabling the construction of complex molecular architectures. Furthermore, the hydrogen carbonate group (–HCO₃) introduces an additional layer of functionality that can be utilized in various chemical transformations, making this compound a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from cyanophenyl derivatives. The cyano group, known for its ability to participate in nucleophilic addition reactions, has been extensively studied for its role in constructing bioactive scaffolds. For instance, studies have demonstrated that compounds containing the cyano group can serve as precursors to pharmacophores found in antiviral and anticancer agents. This has spurred research into optimizing synthetic routes to 4-cyanophenyl hydrogen carbonate to facilitate its incorporation into drug candidates.
The hydrogen carbonate moiety in 4-cyanophenyl hydrogen carbonate also contributes to its chemical versatility. Hydrogen carbonates are known for their ability to act as both acids and bases, depending on the reaction conditions, which allows them to participate in a wide range of chemical reactions. This dual functionality makes 4-cyanophenyl hydrogen carbonate a promising candidate for use in buffer systems and pH-sensitive drug delivery mechanisms. Such applications are particularly relevant in the development of prodrugs designed to release active pharmaceutical ingredients under specific physiological conditions.
Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and potential applications of 4-cyanophenyl hydrogen carbonate. Molecular modeling studies have revealed that this compound can form stable complexes with various metal ions, which has implications for its use in catalytic processes and as a ligand in coordination chemistry. These findings suggest that 4-cyanophenyl hydrogen carbonate could be utilized in the development of novel catalysts for organic synthesis or as a component in metal-organic frameworks (MOFs) with tailored properties.
In addition to its synthetic utility, 4-cyanophenyl hydrogen carbonate has shown promise in preliminary biological studies. While not yet widely explored as an active pharmaceutical ingredient (API), its structural features have led researchers to investigate its potential as a precursor for bioactive molecules. For example, derivatives of 4-cyanophenyl hydrogen carbonate have been examined for their antimicrobial properties, with some early studies indicating activity against certain bacterial strains. These findings underscore the importance of continued research into this compound and its derivatives.
The synthesis of 4-cyanophenyl hydrogen carbonate typically involves multi-step organic transformations, starting from readily available precursors such as cyanobenzene and carbonic acid derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to obtain sufficient quantities for both research and industrial applications. The development of greener synthetic routes, such as those employing catalytic methods or solvent-free reactions, has also contributed to reducing the environmental impact associated with its production.
The handling and storage of 4-cyanophenyl hydrogen carbonate require careful consideration due to its reactivity. It should be stored under inert conditions to prevent degradation, typically in a dry atmosphere with minimal exposure to air and moisture. Proper safety protocols must be followed when working with this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. While it does not pose significant health risks under normal conditions, it is advisable to consult safety data sheets (SDS) provided by manufacturers for detailed handling instructions.
Future research directions for 4-cyanophenyl hydrogen carbonate include exploring new synthetic pathways that enhance yield and purity while minimizing waste. Additionally, investigating its biological activity across a broader spectrum of targets could uncover novel therapeutic applications or lead to the development of new drug candidates based on its structural framework. Collaborative efforts between academic researchers and industry scientists are essential to accelerate these endeavors and translate laboratory findings into practical applications.
The role of computational tools in predicting the behavior and potential uses of 4-cyanophenyl hydrogen carbonate cannot be overstated. Advanced computational methods allow researchers to model complex reaction mechanisms and predict the outcomes of chemical transformations with high accuracy. This approach not only saves time but also provides insights into optimizing reaction conditions for maximum efficiency. As computational technology continues to evolve, it is expected that even more sophisticated models will emerge, further enhancing our ability to utilize compounds like 4-cyanophenyl hydrogen carbonate effectively.
In conclusion, 4-Cyanophenyl hydrogen carbonate (CAS No. 76590-50-6) is a multifaceted compound with significant potential in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable intermediate for constructing complex molecules, while its reactivity allows for diverse applications across multiple disciplines. Continued research into this compound promises to yield new insights into its capabilities and expand its utility in addressing challenges faced by modern chemistry and medicine.
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